molecular formula C12H13ClO2 B6618059 methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate CAS No. 1820684-96-5

methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate

Cat. No.: B6618059
CAS No.: 1820684-96-5
M. Wt: 224.68 g/mol
InChI Key: JJZIRDPIWPMYDG-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C₁₂H₁₃ClO₂ It is a cyclobutane derivative where a methyl ester group is attached to the carboxylate group, and a chlorine atom is substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid (H₂SO₄) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) in polar solvents.

Major Products

    Oxidation: 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(2-chlorophenyl)cyclobutanol.

    Substitution: 1-(2-aminophenyl)cyclobutane-1-carboxylate or 1-(2-thiophenyl)cyclobutane-1-carboxylate.

Scientific Research Applications

Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.

    Medicine: Research into potential therapeutic agents, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
  • Methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate
  • Methyl 1-(2-fluorophenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 1-(2-chlorophenyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-15-11(14)12(7-4-8-12)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIRDPIWPMYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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